Carbonyl-Linked Benzodioxin vs. Sulfonyl-Linked Analog: Physicochemical and Predicted Permeability Differentiation
The target compound replaces the sulfonyl linker found in the closest analog with bioactivity data (2,3-dihydro-1,4-benzodioxin-3-yl-[4-(4-methoxyphenyl)sulfonylpiperazino]methanone, BDBM61895) with a carbonyl (amide) linker at the piperazine-benzodioxin junction. This single-atom substitution reduces topological polar surface area (tPSA) from a predicted ~77 Ų (sulfonyl analog) to 68.3 Ų (target compound), while simultaneously reducing the number of hydrogen-bond acceptors from 6 to 5 [1][2]. The cLogP of the target compound (2.2) is approximately 0.3–0.6 log units lower than comparable fluorobenzoyl analogs (cLogP 2.84), suggesting a more favorable balance between lipophilicity and polarity for CNS drug-likeness . The carbonyl-to-sulfonyl replacement is known in medicinal chemistry to alter metabolic stability, solubility, and off-target binding profiles [3].
| Evidence Dimension | Topological polar surface area (tPSA) – predictor of passive membrane permeability |
|---|---|
| Target Compound Data | tPSA = 68.3 Ų; H-bond acceptors = 5; cLogP = 2.2 |
| Comparator Or Baseline | Sulfonyl analog BDBM61895: predicted tPSA ~77 Ų, H-bond acceptors = 6 (based on sulfonyl group addition); 3-fluorobenzoyl analog (ID 9244265): tPSA = 59.1 Ų, cLogP = 2.84 |
| Quantified Difference | ΔtPSA ≈ -9 Ų vs. sulfonyl analog; ΔcLogP ≈ -0.6 vs. 3-fluorobenzoyl analog |
| Conditions | Calculated properties using standard molecular descriptors; source data from Molaid (target compound) and Hit2Lead/ChemBridge (comparators) |
Why This Matters
The tPSA value of 68.3 Ų positions the target compound within the favorable range (tPSA < 90 Ų) for CNS penetration, while the lower cLogP relative to the fluorobenzoyl analog may reduce phospholipidosis risk and non-specific protein binding, making it a more selective tool for CNS target screening.
- [1] Molaid. [(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone. Calculated properties: tPSA 68.3 Ų, cLogP 2.2, rotatable bonds 3, H-acceptors 5, H-donors 0. https://www.molaid.com/MS_7114756 (accessed 2026-04-30). View Source
- [2] BindingDB. BDBM61895: 2,3-dihydro-1,4-benzodioxin-3-yl-[4-(4-methoxyphenyl)sulfonyl-1-piperazinyl]methanone. IC50 data: Mcl-1 = 3,520 nM, Bcl-2 = 109,000 nM, DNA methyltransferase 1 = 5,820 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=61895 (accessed 2026-04-30). View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-53. doi:10.1602/neurorx.2.4.541. PMID: 16489364. View Source
